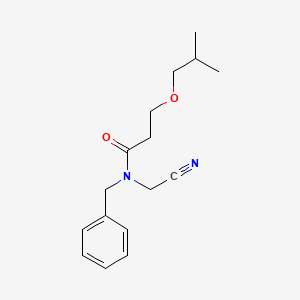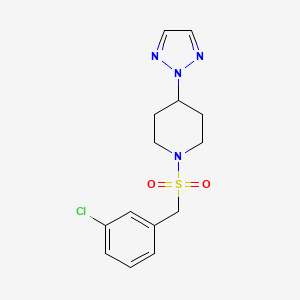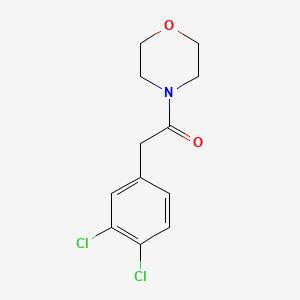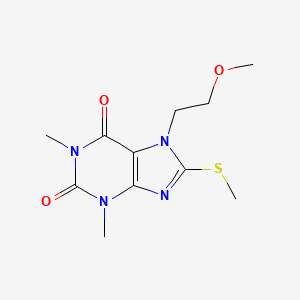
7-(2-Methoxyethyl)-1,3-dimethyl-8-methylsulfanylpurine-2,6-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“7-(2-Methoxyethyl)-1,3-dimethyl-8-methylsulfanylpurine-2,6-dione” is a complex organic compound. Based on its name, it likely contains a purine structure, which is a heterocyclic aromatic organic compound .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds, such as poly(2-methoxyethyl acrylate)-based polyurethane, have been synthesized using reversible addition–fragmentation chain transfer (RAFT) and poly-addition .
Aplicaciones Científicas De Investigación
Synthesis and Biological Activity
A series of compounds, including those with a structure related to 7-(2-Methoxyethyl)-1,3-dimethyl-8-methylsulfanylpurine-2,6-dione, were synthesized and studied for their biological activity. Notably, some compounds showed significant cytotoxicity at low nanomolar concentrations. Moreover, certain derivatives exhibited promising activity against Mycobacterium bovis and the hepatitis C virus (Nauš et al., 2014).
Antimicrobial Activity
In another study, similar compounds demonstrated weak cytotoxic activity, highlighting the potential of these substances in antimicrobial research (Prachyawarakorn et al., 2008).
Synthesis of Purine Analogs
The synthesis of 4- and 5-disubstituted 1-benzylimidazoles, which are important precursors of purine analogs, is another area of research. These compounds are relevant in the context of developing purine analogs for various biological applications (Alves et al., 1994).
Oxidation and Alkylation Research
Studies have also explored the oxidation and alkylation of compounds structurally similar to 7-(2-Methoxyethyl)-1,3-dimethyl-8-methylsulfanylpurine-2,6-dione. These studies provide insights into the chemical behavior and potential applications of these compounds in various fields (Ohkata et al., 1985).
Corrosion Inhibition
Another interesting application is in the field of corrosion inhibition. Compounds with similar structures have been studied for their effectiveness in protecting metals in acidic environments, highlighting their potential use in industrial applications (Chafiq et al., 2020).
Large-Scale Pharmaceutical Manufacturing
The compound has also been studied in the context of pharmaceutical manufacturing. For instance, a process was developed for the large-scale preparation of a related compound, showcasing the practical applicability of these substances in pharmaceutical production (Shi et al., 2015).
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
7-(2-methoxyethyl)-1,3-dimethyl-8-methylsulfanylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N4O3S/c1-13-8-7(9(16)14(2)11(13)17)15(5-6-18-3)10(12-8)19-4/h5-6H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHXGKBDULNJCQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)SC)CCOC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(2-methoxyethyl)-1,3-dimethyl-8-(methylthio)-1H-purine-2,6(3H,7H)-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 4-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamido)benzoate](/img/structure/B2840497.png)
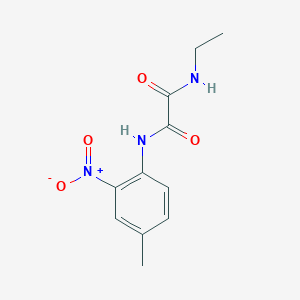

![1-(3-Phenyl-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl)prop-2-en-1-one](/img/structure/B2840502.png)
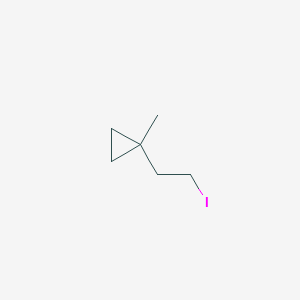
![4-[(4-Oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)methyl]benzenesulfonamide](/img/structure/B2840506.png)
![Decahydro-1H-cyclohepta[c]pyridine hydrochloride](/img/structure/B2840507.png)
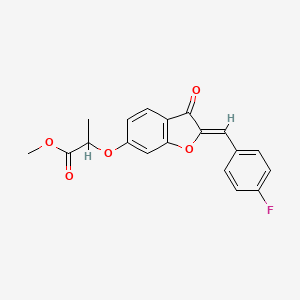
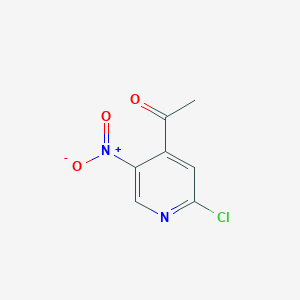
![N-(4-fluorobenzyl)-2-{[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2840513.png)

